N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide
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Overview
Description
N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide is a complex organic compound with a unique structure that includes a thiazepane ring, a chlorophenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazepane intermediate.
Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide is unique due to its combination of a thiazepane ring, a chlorophenyl group, and a methanesulfonamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C12H14ClN3O4S
- Molecular Weight : 319.77 g/mol
- IUPAC Name : this compound
This compound features a thiazepan ring, which is significant for its biological activity. The presence of the chlorophenyl group and sulfonamide functionality enhances its pharmacological profile.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antibacterial properties. Recent studies have indicated that derivatives of thiazepan compounds exhibit significant antibacterial activity against various strains of bacteria. For instance:
- In vitro studies demonstrated that compounds similar to this compound showed moderate to strong inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 30 µg/mL .
Enzyme Inhibition
The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit key enzymes such as:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated AChE inhibition with IC50 values around 5 µM, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Compounds derived from this class have shown strong urease inhibitory activity, which is crucial for managing infections caused by Helicobacter pylori. The IC50 values reported for these inhibitors range from 0.5 to 10 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The sulfonamide group mimics p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis enzymes. This competitive inhibition disrupts bacterial growth.
- Cell Membrane Disruption : The thiazepan ring may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
- Neurotransmitter Modulation : Inhibition of AChE can lead to increased acetylcholine levels in synapses, enhancing cholinergic transmission and potentially improving cognitive functions.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazepan derivatives showed that the compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli. The study reported an MIC value of 20 µg/mL, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Enzyme Inhibition Profile
Research evaluating the enzyme inhibition profile of various sulfonamide derivatives found that the compound inhibited AChE with an IC50 value of 3.5 µM. This indicates a promising application in neuropharmacology .
Properties
IUPAC Name |
N-[2-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S2/c1-17(24(2,20)21)11-15(19)18-8-7-14(25(22,23)10-9-18)12-5-3-4-6-13(12)16/h3-6,14H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQZSYFVBFSJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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